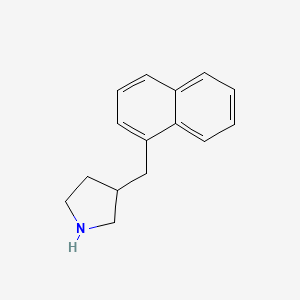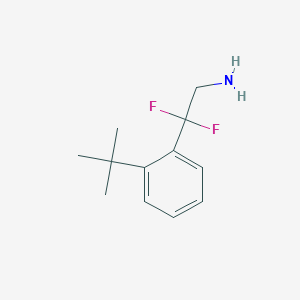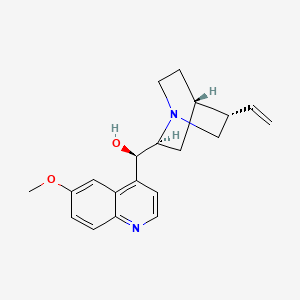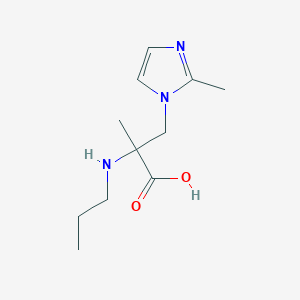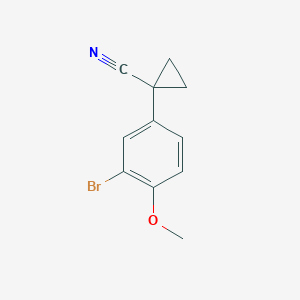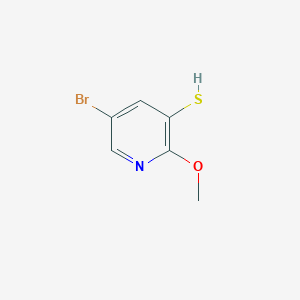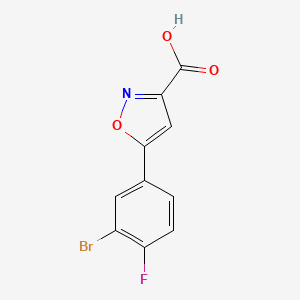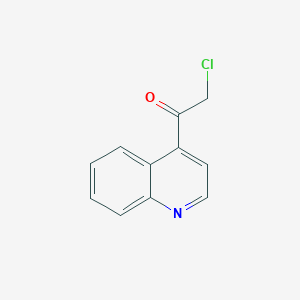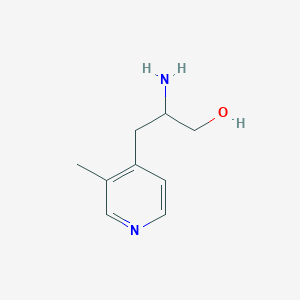
2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a methyl group at the 3-position and an amino group at the 2-position of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol typically involves the reaction of 3-methylpyridine with an appropriate amino alcohol precursor. One common method is the reductive amination of 3-methylpyridine with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other suitable catalysts.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a pyridine ring.
Uniqueness: 2-Amino-3-(3-methylpyridin-4-yl)propan-1-ol is unique due to the presence of the methyl-substituted pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to particular targets or enhanced stability under certain conditions.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-amino-3-(3-methylpyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-5-11-3-2-8(7)4-9(10)6-12/h2-3,5,9,12H,4,6,10H2,1H3 |
InChI Key |
AAZLSXZKXGSAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
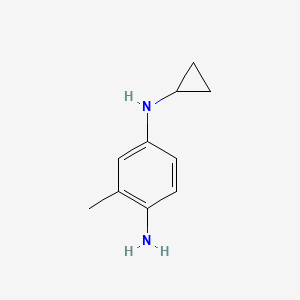
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
